molecular formula C8H5NO2 B1322191 Furo[2,3-c]pyridine-5-carboxaldehyde CAS No. 478148-61-7

Furo[2,3-c]pyridine-5-carboxaldehyde

Cat. No. B1322191
CAS RN: 478148-61-7
M. Wt: 147.13 g/mol
InChI Key: LKXRQBNEOKIHRW-UHFFFAOYSA-N
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Description

Furo[2,3-c]pyridine-5-carboxaldehyde is a chemical compound with the molecular formula C8H5NO2 . It has a molecular weight of 147.13 g/mol .


Molecular Structure Analysis

The InChI code for Furo[2,3-c]pyridine-5-carboxaldehyde is 1S/C8H5NO2/c10-5-7-3-6-1-2-11-8(6)4-9-7/h1-5H . The Canonical SMILES is C1=COC2=CN=C(C=C21)C=O .


Chemical Reactions Analysis

While specific chemical reactions involving Furo[2,3-c]pyridine-5-carboxaldehyde are not detailed in the retrieved sources, it’s known that this compound can participate in various chemical reactions .


Physical And Chemical Properties Analysis

Furo[2,3-c]pyridine-5-carboxaldehyde is a solid at room temperature . It has a topological polar surface area of 43.1 Ų and a XLogP3-AA value of 1.1 . It has no hydrogen bond donors and three hydrogen bond acceptors .

Scientific Research Applications

Photosensitizer Development

A novel furo[3,2-c]pyridine-based compound has been developed as an Aggregation-Induced Emission (AIE) active photosensitizer. This compound, named LIQ-TF, exhibits near-infrared emission with high quantum yield and efficient generation of singlet oxygen and hydroxyl radicals, making it suitable for specific imaging and photodynamic ablation of Gram-positive bacteria .

Proteomics Research

Furo[2,3-c]pyridine-5-carboxaldehyde is also used as a biochemical in proteomics research. Its molecular formula is C8H5NO2 with a molecular weight of 147.13 .

Safety and Hazards

The safety information for Furo[2,3-c]pyridine-5-carboxaldehyde indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

furo[2,3-c]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-5-7-3-6-1-2-11-8(6)4-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXRQBNEOKIHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=CN=C(C=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621966
Record name Furo[2,3-c]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[2,3-c]pyridine-5-carboxaldehyde

CAS RN

478148-61-7
Record name Furo[2,3-c]pyridine-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478148-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[2,3-c]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Furo[2,3-c]pyridin-5-yl methanol (521 mg, 3.49 mmol) was dissolved in acetone (17 mL), added 2,2,6,6-tetramethylpiperidine 1-oxyl (27 mg, 170 μmol) at room temperature. Then, the reaction solution was added 1,3,5-trichloro-2,4,6-triazinetrione (892 mg, 3.84 mmol) under ice-cold conditions, and stirred at the same temperature for 5 minutes. The reaction solution was concentrated in vacuo, added water and a saturated aqueous solution of sodium hydrogen carbonate under ice-cold conditions, extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The obtained residue was purified by silica-gel column chromatography (hexane/ethyl acetate), and the title compound (488 mg (yield 95%)) was obtained as a yellow solid.
Quantity
521 mg
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
892 mg
Type
reactant
Reaction Step Two
Quantity
27 mg
Type
catalyst
Reaction Step Three
Yield
95%

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